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Compound of Interest

Compound Name: Zafirlukast-d7

Cat. No.: B1141256

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the chronic
treatment of asthma.[1][2][3] It functions by blocking the action of cysteinyl leukotrienes (LTD4
and LTE4) on the CysLT1 receptor, thereby reducing airway constriction, mucus production,
and inflammation.[2][4]

Zafirlukast-d7 is a deuterated analog of Zafirlukast. Stable isotope-labeled compounds like
Zafirlukast-d7 are invaluable tools in pharmaceutical research. They serve as ideal internal
standards for quantitative bioanalytical assays using mass spectrometry (MS) and liquid
chromatography (LC).[5] The incorporation of deuterium atoms results in a compound that is
chemically identical to the parent drug but has a higher mass. This mass difference allows for
clear differentiation in MS-based assays, improving the accuracy and precision of
pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5] The deuterium labeling
is typically on the 2-methylphenyl (o-tolyl) group.[6]

Synthesis of Zafirlukast-d7

The synthesis of Zafirlukast-d7 follows the established routes for Zafirlukast, with the key
difference being the introduction of a deuterated starting material. The most direct approach
involves the use of deuterated o-toluenesulfonamide (o-toluenesulfonamide-d7) in the final
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coupling step with the carboxylic acid intermediate, 4-[[5-[[(Cyclopentyloxy)carbonyllamino]-1-
methyl-1H-indol-3-ylJmethyl]-3-methoxybenzoic acid.

A general synthetic scheme is outlined below. The process begins with commercially available
materials and proceeds through several intermediate steps to construct the indole core and the
substituted benzoic acid moiety before the final amide bond formation.

Indole Moiety Synthesis
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Caption: Synthetic workflow for Zafirlukast-d7.

Experimental Protocols
Protocol 1: Final Amide Coupling for Zafirlukast-d7
Synthesis

This protocol is an adaptation of known methods for Zafirlukast synthesis.[7][8]
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e Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yllmethyl]-3-
methoxybenzoic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and acetonitrile.

» Addition of Reagents: To the stirred solution, add o-toluenesulfonamide-d7 (1.05 eq.),
dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-
(dimethylamino)pyridine (DMAP, 0.1 eq.).

o Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC) or HPLC.

o Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea
byproduct. Wash the filtrate with 1N HCI, followed by saturated sodium bicarbonate solution,
and finally with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude product by column chromatography on
silica gel to yield Zafirlukast-d7.

Protocol 2: Characterization by HPLC-MS

o Sample Preparation: Prepare a stock solution of the synthesized Zafirlukast-d7 in a suitable
solvent such as acetonitrile or methanol (e.g., 1 mg/mL). Prepare working solutions by
diluting the stock solution to an appropriate concentration for analysis (e.g., 1 ug/mL).

o Chromatographic Conditions:

Column: Use a reverse-phase C18 column (e.g., Thermo Scientific Accucore RP-MS).[9]

[e]

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile

[e]

with 0.1% formic acid.

Flow Rate: 0.3 - 0.5 mL/min.

[e]

o

Injection Volume: 5 - 10 pL.

e Mass Spectrometry Conditions:
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o lonization Mode: Electrospray lonization (ESI), positive or negative mode.

o Analysis Mode: Full scan to confirm the molecular ion, and Selected lon Monitoring (SIM)
or Multiple Reaction Monitoring (MRM) for quantification, targeting the specific m/z for
Zafirlukast-d7.

o Data Analysis: Analyze the chromatogram for peak purity and retention time. Analyze the
mass spectrum to confirm the presence of the correct molecular ion peak corresponding to
Zafirlukast-d7.

Characterization of Zafirlukast-d7

The identity, purity, and structural integrity of the synthesized Zafirlukast-d7 are confirmed
through a combination of analytical techniques.

Synthesized Zafirlukast-d7

NMR Spectroscopy
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Caption: Analytical workflow for Zafirlukast-d7 characterization.

o High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the
purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a
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high degree of purity. The method can also separate Zafirlukast-d7 from any remaining non-
deuterated Zafirlukast or other process-related impurities.[1][10]

e Mass Spectrometry (MS): MS is critical for confirming the successful synthesis of the
deuterated analog. It verifies the molecular weight of the compound, confirming the
incorporation of the seven deuterium atoms. The molecular weight of Zafirlukast-d7 is
approximately 7 amu greater than that of unlabeled Zafirlukast.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the overall chemical structure. In the *H NMR spectrum of Zafirlukast-d7,
the signals corresponding to the protons on the o-tolyl ring (both the aromatic protons and
the methyl protons) would be absent or significantly diminished, providing definitive evidence
of the location of the deuterium labels.

Data Presentation

ble 1: Physicochemical ies of Zafirlukast-d

Property Value Reference(s)
CAS Number 1217174-18-9 [5116][11][12]
Molecular Formula C31H26D7N306S [6][13]
Molecular Weight ~582.72 g/mol [6]

Fine white to pale yellow
Appearance [14]
amorphous powder

] Internal standard for analytical
Primary Use [5]
research

Table 2: Comparison of Mass Spectrometry Data

Exact Mass Expected [M+H]*
Analyte Molecular Formula . .

(Monoisotopic) (m/z)
Zafirlukast C31H33N306S 575.2145 ~576.22
Zafirlukast-d7 C31H26D7N306S 582.2584 ~583.26
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Zafirlukast (Expected 9, Zafirlukast-d7 (Expected
Protons .
ppm) Observation)
] Signal absent or significantly
o-Tolyl-CHs ~2.1 ppm (singlet, 3H)
reduced
) Signals absent or significantly
o-Tolyl-Ar-H ~7.2 - 8.1 ppm (multiplets, 4H)
reduced
] Signals present with similar
Indole, Benzoic, Cyclopentyl ) ) ]
Other Protons chemical shifts and coupling

protons
patterns

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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